n-(4-Methoxyphenyl)isobutyrohydrazide
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13(12)9-4-6-10(15-3)7-5-9/h4-8H,12H2,1-3H3 |
InChI Key |
LEIMYESXGCCNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with isobutyrohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(4-Methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydrazide group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
Scientific Research Applications
N-(4-Methoxyphenyl)isobutyrohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: In industrial applications, it is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)isobutyrohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is often studied using computational models and experimental techniques to understand the pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzohydrazide Derivatives
Compounds like 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)benzamide () and 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide () share the hydrazide core but differ in substituents. Key distinctions include:
- Electronic Effects : The oxadiazole ring in introduces electron-withdrawing properties, altering solubility and reactivity compared to the isobutyroyl group in the target compound.
- Spectral Data : IR spectra of these analogs show C=O stretches at 1663–1682 cm⁻¹ (amide) and 1600 cm⁻¹ (aromatic C=C), similar to N-(4-Methoxyphenyl)isobutyrohydrazide .
Table 1: Structural and Spectral Comparison
Triazole and Thiazole Derivatives
Compounds such as N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () and triazole derivatives () demonstrate how heterocyclic rings modulate activity:
- Cardioprotective Activity : The thiazole derivative in showed superior cardioprotective effects to Levocarnitine, likely due to enhanced hydrogen bonding from the thiazole ring .
- Synthesis Routes : Triazoles (e.g., compounds [7–9] in ) are synthesized via cyclization of hydrazinecarbothioamides, contrasting with the direct acylation used for this compound .
Anticancer and Antioxidant Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide () highlight the impact of substituents:
- Cytotoxicity: Thiadiazole and triazole derivatives exhibited higher cytotoxicity against glioblastoma (U-87) than breast cancer (MDA-MB-231) cells. For example, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone showed IC₅₀ values ~10 µM for U-87 .
- Antioxidant Capacity: The presence of isoindolinone or naphthalene moieties doubled antioxidant activity compared to ascorbic acid, whereas unsubstituted hydrazides showed minimal effects .
Physicochemical Properties
- Hydrogen Bonding : Piperazin-ium salts () form infinite chains via N–H···O and O–H···O bonds, enhancing stability. Similar interactions are expected in this compound, affecting solubility and crystallinity .
- Tautomerism : Triazole-thione derivatives () exist in thione tautomeric forms, confirmed by absence of S–H IR bands (~2500 cm⁻¹). This contrasts with hydrazides, which lack tautomeric flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
